molecular formula C15H11I4NO4 B1204594 DL-甲状腺素 CAS No. 300-30-1

DL-甲状腺素

货号 B1204594
CAS 编号: 300-30-1
分子量: 776.87 g/mol
InChI 键: XUIIKFGFIJCVMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of DL-Thyroxine and its analogs involves complex chemical processes aimed at replicating the natural hormone's structure and activity. Jorgensen and Kaul (2006) described the synthesis of thyroxine analogs, including 3,5-diiodo-4-(2',3'-dimethylphenoxy)-DL-phenylalanine, to study the biological response of alkyl substituents in thyroxine analogs. These compounds displayed thyromimetic activity, highlighting the synthetic approach's effectiveness in producing functional thyroxine analogs (Jorgensen & Kaul, 2006).

Molecular Structure Analysis

The molecular structure of DL-Thyroxine is pivotal to its biological activity. The enantioselective separation and quantitative analysis of D- and L-thyroxine by high-performance liquid chromatography have provided insights into the distinct roles of each enantiomer in pharmaceutical applications and their biochemical pathways (Gika et al., 2004).

Chemical Reactions and Properties

The chemical properties of DL-Thyroxine, including its reactivity and interactions with other molecules, are essential for understanding its mechanism of action. Studies on the enzymic pathway for thyroxine synthesis have revealed that thyroxine synthesis involves multiple steps, starting from diiodotyrosine and requiring several enzymes and cofactors. This pathway underscores the complexity of thyroxine's biosynthesis and its chemical properties (Blasi, Fragomele, & Covelli, 1969).

Physical Properties Analysis

The physical properties of DL-Thyroxine, such as solubility, stability, and crystalline structure, influence its pharmacokinetic behavior and efficacy as a therapeutic agent. The analysis of thyroxine and its metabolites using various techniques, including liquid chromatography and mass spectrometry, has provided detailed information on its physical properties and metabolic fate in biological systems (Mak, Wehe, Sperling, & Karst, 2015).

Chemical Properties Analysis

The chemical properties analysis of DL-Thyroxine focuses on its functional groups, reactivity, and interaction with biological molecules. The binding affinity and specificity of thyroxine to thyroid hormone receptors are critical for its biological function, influencing metabolic processes and energy homeostasis. Techniques such as competitive protein binding analysis and enzyme immunoassays have been utilized to quantify thyroxine levels and study its chemical properties in clinical samples (Murphy & Pattee, 1964).

科学研究应用

色谱分离和分析

  • 开发验证的 HPLC 方法:Jin、Baek 和 Lee(2007)的一项研究开发了一种液相色谱方法,用于同时测定人血浆中的 D-和 L-甲状腺素。该方法利用手性冠醚衍生固定相分离甲状腺素对映异构体,深入了解甲状腺素对映异构体特异性的生物活性和药理学差异 (Jin, Baek, & Lee, 2007)

  • 药物中的对映异构体分离:Jeon、Kim 和 Han(2010)进行了一项研究,优化液相色谱条件,使用冠醚型手性固定相直接分离甲状腺素的对映异构体。这项研究对于确保药物产品中 L-甲状腺素的光学纯度非常重要 (Jeon, Kim, & Han, 2010)

改善药物制剂

  • γ-环糊精包合物:Lakkakula 等人(2012)探索了 L-甲状腺素和 γ-环糊精形成包合物的可能性。这项研究旨在通过提高溶解度、稳定性和降低毒性来改善甲状腺素的口服递送,这对于有效的治疗应用至关重要 (Lakkakula 等,2012)

甲状腺功能减退和相关疾病的临床应用

  • 亚临床甲状腺功能减退:Razvi 等人(2007)发现用 L-甲状腺素治疗亚临床甲状腺功能减退可以改善心血管危险因素和生活质量。这项研究突出了 L-甲状腺素在治疗甲状腺功能障碍中的临床意义 (Razvi 等,2007)

  • 甲状腺功能减退的骨代谢:Meier 等人(2004)进行的一项研究表明,对亚临床甲状腺功能减退患者进行 L-甲状腺素治疗会导致骨转换激活。这表明 L-甲状腺素在甲状腺激素调节之外具有更广泛的生理意义 (Meier 等,2004)

  • 认知和神经影响:Alzoubi 等人(2009)研究了 L-甲状腺素治疗对动物模型中甲状腺功能减退引起的学习和记忆损伤的影响。他们的研究结果表明,在与甲状腺激素缺乏相关的认知损伤中具有治疗潜力 (Alzoubi 等,2009)

新型衍生物和代谢筛选

  • 3-碘甲状腺胺的发现:Scanlan 等人(2004)发现了甲状腺素的衍生物 3-碘甲状腺胺,表现出与过量甲状腺激素相关的相反的快速生理效应。这为理解甲状腺激素的作用和潜在的治疗应用开辟了新途径 (Scanlan 等,2004)

  • MS/MS 新生儿筛查:Chace 等人(2009)开发了一种新的 MS/MS 方法,用于快速筛查干血斑中的甲状腺素。该技术对于先天性甲状腺功能减退的早期检测和治疗至关重要 (Chace 等,2009)

安全和危害

When handling DL-Thyroxine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

未来方向

While thyroxine (T4), 3,3’,5-triiodothyronine (T3), and 3,3’,5’-triiodothyronine (rT3) have routine methods available for evaluating patients with suspected thyroid disease, appropriate methods for the measurement of other thyroid hormone metabolites (THMs) are lacking . Future research directions emphasize areas requiring more attention to overcome existing barriers and improve thyroid cancer detection solutions .

属性

IUPAC Name

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIKFGFIJCVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023662
Record name DL-Thyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Thyroxine

CAS RN

300-30-1, 55-03-8, 51-48-9
Record name (±)-Thyroxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Thyroxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name eltroxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thyroxine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Thyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THYROXINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Thyroxine
Reactant of Route 2
DL-Thyroxine
Reactant of Route 3
Reactant of Route 3
DL-Thyroxine
Reactant of Route 4
DL-Thyroxine
Reactant of Route 5
DL-Thyroxine
Reactant of Route 6
DL-Thyroxine

Citations

For This Compound
1,230
Citations
CR Harington - Biochemical Journal, 1928 - ncbi.nlm.nih.gov
… Since no further immediate progress could be made in this direction, it was decided to tackle the question from the other end, and to attempt the resolution of synthetic dl-thyroxine. It will …
Number of citations: 58 www.ncbi.nlm.nih.gov
WE Griesbach, TH Kennedy, HD Purves - Nature, 1947 - nature.com
… the biological activities of l- and dl-thyroxine in rats receiving 4-… Pitt Rivers• ; ( 4) dlthyroxine presented by Burroughs W ellcome … to be 2·3 micrograms of dl-thyroxine per 100 gm. per day. …
Number of citations: 8 idp.nature.com
EC Jorgensen, PE Berteau - Journal of Medicinal Chemistry, 1971 - ACS Publications
… The steric importance for the relative position of the phenolic OH in the naphthyl ether series is in contrast to its apparent lack of importance in o-DL-thyroxine. Therefore, the l …
Number of citations: 10 pubs.acs.org
GA Brine, KG Boldt, ML Coleman - Organic Preparations and …, 1988 - Taylor & Francis
… Previously we described the evaluat.ion of seven DL-thyroxine analogs as Potential internal standards for the reversed-phase HPLC analysis of thyroidal amino acids.l …
Number of citations: 2 www.tandfonline.com
JY Jin, CS Baek, WJ Lee - Bulletin of the Korean Chemical Society, 2007 - koreascience.kr
… L-Thyroxine and L-phenylglycine were purchased from Aldrich (WI, USA) and DLthyroxine was purchased from TCI (Japan). Human plasma was obtained from Red Cross Blood Center …
Number of citations: 14 koreascience.kr
B Sure, L Easterling - The Journal of Nutrition, 1950 - Elsevier
… In the present communica tion experimental evidence is presented on the basis of which it is evident that 0.2 to 0.5 (jg daily of crystalline vitamin B1:¡ not only protects against the entire …
Number of citations: 30 www.sciencedirect.com
A Albert, FR KEATING JR - The Journal of Clinical …, 1949 - academic.oup.com
WE have been investigating the metabolism of thyroid compounds in the human by radioisotopic methods (1, 2, 3, 4). At the outset of our studies, the nature of circulating thyroid …
Number of citations: 68 academic.oup.com
E Frieden, RJ Winzler - Journal of Biological Chemistry, 1948 - Elsevier
Methods Amphibian lbfetamorphosis-The effect of thyroxine and its analogues on amphibian metamorphosis was followed by observing the diminution of total body length essentially …
Number of citations: 51 www.sciencedirect.com
E FRIEDEN, EB TUCKICH, RJ WINZLER - Endocrinology, 1949 - academic.oup.com
… administered DL-thyroxine as indicated by a plot of DL-thyroxine … given daily doses of DL-thyroxine by the indicated route. … One factor contributing to the high oral activity of DL-thyroxine …
Number of citations: 17 academic.oup.com
S Gabay, F Vivanco, F Ramos, CJ Diaz - Archives of Biochemistry and …, 1961 - Elsevier
… This work herein presented was carried out on femurs of rats subjected to intoxication of MAAN and simultaneously receiving dl-thyroxine and cortisone as protective agents. The …
Number of citations: 13 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。